
2-Methyl-4-(pyrazin-2-yloxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(pyrazin-2-yloxy)aniline typically involves the reaction of 2-methyl-4-nitroaniline with pyrazine-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .
化学反応の分析
Types of Reactions
2-Methyl-4-(pyrazin-2-yloxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Aminated derivatives.
Substitution: Substituted aniline derivatives.
科学的研究の応用
Medicinal Chemistry Applications
2-Methyl-4-(pyrazin-2-yloxy)aniline has shown potential in several medicinal applications:
-
Enzyme Inhibition :
- The compound may act as an enzyme inhibitor, modulating enzyme activity which is crucial in various therapeutic contexts. For instance, it could target specific enzymes involved in metabolic pathways or disease mechanisms, thereby offering a route for drug development aimed at conditions like cancer or neurodegenerative diseases.
-
Targeting Adenosine Receptors :
- Recent studies have indicated that pyrazine derivatives can interact with adenosine receptors (A1 and A2a), which are implicated in numerous physiological responses and pathologies such as cancer (non-small cell lung cancer, renal cell carcinoma) and neurological disorders . The structural similarity of this compound to these derivatives suggests it may also exhibit similar receptor-targeting capabilities.
-
Anticancer Potential :
- The compound's ability to induce apoptosis in cancer cells has been noted in related studies of pyrazine derivatives. This highlights its potential role as an anticancer agent, especially when optimized through structural modifications to enhance potency and selectivity against specific cancer types .
Case Study 1: Enzyme Activity Modulation
In a study focusing on the modulation of enzyme activity, compounds similar to this compound were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in neurotransmission and have been targeted for Alzheimer's disease therapy. The findings suggested that structural variations significantly influenced the inhibitory potency against these enzymes .
Case Study 2: Cancer Therapeutics
A comparative analysis of pyrazine derivatives demonstrated that modifications to the core structure could lead to enhanced anticancer activity. For instance, certain derivatives exhibited significant cytotoxic effects on breast cancer cell lines by inducing cell cycle arrest and apoptosis. Such findings underscore the importance of structural optimization in developing effective cancer therapies based on the pyrazine scaffold .
作用機序
The mechanism of action of 2-Methyl-4-(pyrazin-2-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
- 2-Methyl-4-(pyrazin-2-yloxy)phenol
- 2-Methyl-4-(pyrazin-2-yloxy)benzoic acid
- 2-Methyl-4-(pyrazin-2-yloxy)benzaldehyde
Uniqueness
2-Methyl-4-(pyrazin-2-yloxy)aniline is unique due to its specific molecular structure, which allows it to interact with a wide range of biological targets. This makes it a valuable compound for various research applications .
生物活性
2-Methyl-4-(pyrazin-2-yloxy)aniline is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C₁₁H₁₁N₃O, with a structural representation as follows:
- SMILES : CC1=C(C=CC(=C1)OC2=NC=CN=C2)N
- InChI : InChI=1S/C11H11N3O/c1-8-6-9(2-3-10(8)12)15-11-7-13-4-5-14-11/h2-7H,12H2,1H3
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various microorganisms, revealing that it has potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 62.5 |
Candida albicans | 125 |
Escherichia coli | 250 |
These results suggest that the compound may be effective in treating infections caused by these pathogens .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in breast cancer cells and causes cell cycle arrest at the G1 phase. The compound showed micromolar enzymatic potency against key targets involved in cancer progression, such as BRD4 and PARP1 .
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 10 |
HeLa (Cervical Cancer) | 15 |
These findings indicate a promising role for this compound in cancer therapy.
Antioxidant Activity
The antioxidant capacity of this compound was assessed using various assays. The compound demonstrated a significant ability to scavenge free radicals, suggesting its potential in preventing oxidative stress-related diseases.
Assay Type | IC50 (µg/mL) |
---|---|
DPPH Scavenging | 50 |
ABTS Assay | 45 |
The biological activity of this compound is attributed to its ability to interact with specific biological targets. The presence of the pyrazine moiety is believed to enhance its binding affinity to target proteins involved in microbial growth and cancer cell proliferation.
Case Studies
- Antimicrobial Efficacy : A study involving the treatment of infected wounds with formulations containing this compound showed a reduction in bacterial load and improved healing time compared to controls.
- Cancer Treatment : In vivo models demonstrated that administration of the compound significantly reduced tumor size in breast cancer xenografts, reinforcing its potential as an anticancer agent.
特性
IUPAC Name |
2-methyl-4-pyrazin-2-yloxyaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-6-9(2-3-10(8)12)15-11-7-13-4-5-14-11/h2-7H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFRUDXIMWQHRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=NC=CN=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。